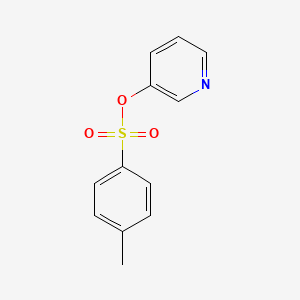
Pyridin-3-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-yl 4-methylbenzene-1-sulfonate, also known as pyridinium p-toluenesulfonate, is a widely used chemical compound in organic synthesis. It is known for its role as a mild acid catalyst in various chemical reactions. The compound is characterized by its white crystalline solid form and is soluble in many organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate
The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:
Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.
Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.
Hydrolysis: Promotes the hydrolysis of esters and amides.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .
Wissenschaftliche Forschungsanwendungen
Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst in various organic reactions to improve reaction rates and yields.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biochemistry: Applied in the modification of biomolecules and the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to pyridin-3-yl 4-methylbenzene-1-sulfonate include:
- Pyridinium p-toluenesulfonate
- Pyridinium trifluoroacetate
- Pyridinium chloride
Uniqueness
This compound is unique due to its mild acidity and high catalytic efficiency. Unlike stronger acids, it does not cause significant side reactions or degradation of sensitive functional groups, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C12H11NO3S |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
pyridin-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3 |
InChI-Schlüssel |
UWCKDPIKJXCITH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)











